Dibutylcarbamic chloride

Catalog No.
S794225
CAS No.
13358-73-1
M.F
C9H18ClNO
M. Wt
191.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutylcarbamic chloride

CAS Number

13358-73-1

Product Name

Dibutylcarbamic chloride

IUPAC Name

N,N-dibutylcarbamoyl chloride

Molecular Formula

C9H18ClNO

Molecular Weight

191.7 g/mol

InChI

InChI=1S/C9H18ClNO/c1-3-5-7-11(9(10)12)8-6-4-2/h3-8H2,1-2H3

InChI Key

OSWBZCCZJXCOGL-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C(=O)Cl

Canonical SMILES

CCCCN(CCCC)C(=O)Cl

The exact mass of the compound Dibutylcarbamic chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Organic Synthesis:

  • Acylating agent: DBCC can be used as an acylating agent to introduce a dibutylcarbamoyl group (-CO-N(C4H9)2) into organic molecules. This reaction is useful for the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides.
  • Preparation of amides: DBCC can be reacted with amines to form amides. Amides are a class of organic compounds with a wide range of applications, including as pharmaceuticals, plasticizers, and solvents.

Analytical Chemistry:

  • Precipitating agent: DBCC is a selective precipitating agent for various metal ions, including copper, nickel, and cobalt. This property is useful for the separation and gravimetric determination of these metals.
  • Complexation agent: DBCC can form complexes with certain metal ions. These complexes can be used for the selective extraction and separation of metals from complex mixtures.

Material Science:

  • Precursor for metal carbides: DBCC can be used as a precursor for the synthesis of metal carbides. Metal carbides are a class of materials with a wide range of properties, including high hardness, high melting point, and good electrical conductivity.

Dibutylcarbamic chloride is an organic compound with the chemical formula C9_9H18_{18}ClNO. It is classified as a carbamate derivative, characterized by the presence of a carbamic acid moiety substituted with two butyl groups and a chloride atom. This compound appears as a colorless to pale yellow liquid and is known for its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis.

Currently, there is no documented information regarding a specific mechanism of action for Dibutylcarbamic chloride in biological systems.

  • Possess moderate to high toxicity - Dibutylamine, a hydrolysis product, is a known irritant [].
  • Be moderately reactive - The presence of the chlorine atom and the carbonyl group suggests potential reactivity with other chemicals.

Dibutylcarbamic chloride primarily participates in substitution reactions. It reacts with various nucleophiles, such as amines and alcohols, to form corresponding carbamate derivatives. The reaction mechanism typically involves the nucleophilic attack of the nucleophile on the carbon atom of the carbamic chloride, leading to the displacement of the chloride ion. This property allows it to serve as a useful reagent in organic synthesis, particularly in the formation of protected amino acids and other derivatives .

Dibutylcarbamic chloride can be synthesized through several methods:

  • Direct Chlorination: One common method involves the chlorination of dibutylcarbamic acid using thionyl chloride or phosphorus pentachloride. This reaction results in the conversion of the carboxylic acid group into a carbamic chloride.
  • Reaction with Phosgene: Another approach is the reaction of dibutylamine with phosgene (carbonyl dichloride), which produces dibutylcarbamic chloride along with the release of carbon dioxide .
  • Substitution Reactions: The compound can also be synthesized by reacting butanol with phosgene or other chlorinating agents under controlled conditions.

Dibutylcarbamic chloride finds applications primarily in organic synthesis as a reagent for:

  • Protecting Groups: It is used to introduce protecting groups for amines in peptide synthesis, which helps prevent unwanted reactions during subsequent steps.
  • Synthesis of Carbamate Derivatives: Its ability to react with nucleophiles allows for the formation of various carbamate derivatives that can be utilized in pharmaceuticals and agrochemicals.
  • Research: It serves as an important building block in chemical research for developing new compounds and studying reaction mechanisms .

Interaction studies involving dibutylcarbamic chloride have focused on its reactivity with nucleophiles and its role in forming stable carbamate derivatives. These studies are crucial for understanding its potential applications in drug development and materials science. The interactions typically involve kinetic studies that assess reaction rates and mechanisms when dibutylcarbamic chloride is reacted with different nucleophiles .

Dibutylcarbamic chloride shares structural similarities with several other compounds within the carbamate family. Here are some notable comparisons:

Compound NameStructureUnique Features
Methyl carbamateC3_3H7_7NOSimple structure; used as an insecticide
Ethyl carbamateC5_5H11_11NOKnown for its use in alcoholic beverages
Phenyl carbamateC8_8H9_9NOExhibits herbicidal properties
Butyric acid carbamateC7_7H15_15NOUsed in food preservation

Dibutylcarbamic chloride is unique due to its dual butyl substituents, which enhance lipophilicity compared to simpler carbamates. This property may influence its reactivity and solubility characteristics, making it particularly useful in specific synthetic applications where larger substituents are beneficial .

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

13358-73-1

Wikipedia

Carbamic chloride, 1,6-dibutyl-

Dates

Last modified: 08-15-2023

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